molecular formula C17H14N2O6 B5581545 methyl 3-{[(4-acetylphenyl)amino]carbonyl}-5-nitrobenzoate

methyl 3-{[(4-acetylphenyl)amino]carbonyl}-5-nitrobenzoate

Cat. No.: B5581545
M. Wt: 342.30 g/mol
InChI Key: QWXWZLSHRKCJOV-UHFFFAOYSA-N
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Description

Methyl 3-{[(4-acetylphenyl)amino]carbonyl}-5-nitrobenzoate is a useful research compound. Its molecular formula is C17H14N2O6 and its molecular weight is 342.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 342.08518617 g/mol and the complexity rating of the compound is 536. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hydrogen-Bonded Molecular Structures

Research has highlighted the importance of methyl 3-{[(4-acetylphenyl)amino]carbonyl}-5-nitrobenzoate and related compounds in studying hydrogen-bonded molecular structures. For instance, studies on molecules like methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate have revealed complex hydrogen-bonded chains and sheets, demonstrating the molecule's polarized structure and its ability to form edge-fused rings through N-H...O(carbonyl) and C-H...O(nitro) hydrogen bonds (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007). Similar studies have also explored the hydrogen-bonded sheets and chains in isomeric forms of the compound, further contributing to our understanding of molecular electronic structures and intermolecular interactions (Portilla, Mata, Cobo, Low, & Glidewell, 2007).

Polymer Science and Material Chemistry

In polymer science and materials chemistry, derivatives of this compound have been used to investigate the synthesis and optical properties of polymers. For example, the study on poly(p-benzamide)s bearing oligothiophene on the amide nitrogen atom through an alkylene spacer has shown controlled polymerization processes and potential applications in the development of materials with specific optical properties (Takagi, Nobuke, Nishikawa, & Yamakado, 2013).

Supramolecular Chemistry

The compound has been utilized in the study of supramolecular chemistry, particularly in the analysis of polymorphs and their formation. Research into polymorphs of related compounds, such as 4-(4-acetylphenyl)piperazin-1-ium 2-amino-4-nitrobenzoate, has provided insights into the minor differences in anion and cation conformations, charge-assisted hydrogen bonds, and the stability of crystal structures (Jotani, Wardell, & Tiekink, 2018).

Organic Synthesis and Catalysis

The compound and its derivatives are also central to research in organic synthesis and catalysis, including studies on the efficient preparation of nitrosoarenes for the synthesis of azobenzenes. This research has shown how certain conditions, such as the use of Oxone in a biphasic system, can lead to high yields and purity of nitrosoarenes, which are crucial intermediates for azo compound synthesis (Priewisch & Rück‐Braun, 2005).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a reagent in organic synthesis, its reactivity could be exploited to introduce new functional groups into other molecules .

Safety and Hazards

As with any chemical compound, handling “methyl 3-{[(4-acetylphenyl)amino]carbonyl}-5-nitrobenzoate” would require appropriate safety precautions. It’s important to avoid dust formation and to avoid breathing in vapors, mist, or dust .

Properties

IUPAC Name

methyl 3-[(4-acetylphenyl)carbamoyl]-5-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O6/c1-10(20)11-3-5-14(6-4-11)18-16(21)12-7-13(17(22)25-2)9-15(8-12)19(23)24/h3-9H,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWXWZLSHRKCJOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.